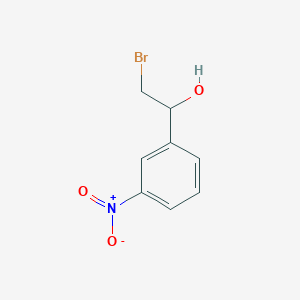

2-Bromo-1-(3-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

2-bromo-1-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |

InChI Key |

GGHMLSGJPIBJRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 3 Nitrophenyl Ethanol

Classical and Established Synthetic Routes

Bromination Strategies of Nitro-Acetophenone Derivatives and Subsequent Reduction

A primary and widely utilized method for the synthesis of 2-bromo-1-(3-nitrophenyl)ethanol begins with the bromination of a nitro-acetophenone derivative, followed by the reduction of the resulting α-bromoketone.

The initial step involves the α-bromination of 1-(3-nitrophenyl)ethanone. nih.gov This reaction is typically carried out by treating the starting ketone with bromine in a suitable solvent, such as chloroform (B151607), often at a reduced temperature to control the reaction's exothermicity. nih.gov The resulting product of this step is 2-bromo-1-(3-nitrophenyl)ethanone, also known as 2-bromo-3'-nitroacetophenone. nih.govnih.govnih.gov

Following the successful bromination, the subsequent step is the reduction of the carbonyl group in 2-bromo-1-(3-nitrophenyl)ethanone to a secondary alcohol. This transformation is commonly achieved using a reducing agent like sodium borohydride (B1222165). shu.ac.uk The reduction is typically performed at low temperatures, for instance, in methanol (B129727) at -78°C, to ensure high selectivity and minimize side reactions. shu.ac.uk This two-step process provides a reliable route to racemic this compound. It is important to note that different reducing agents and conditions can be employed to selectively reduce either the ketone or the nitro group. For example, using tin and hydrochloric acid can selectively reduce the nitro group of 3-nitroacetophenone, while sodium borohydride tends to reduce the ketone. bartleby.comscispace.com

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 1-(3-nitrophenyl)ethanone | Bromine | Chloroform | 2-Bromo-1-(3-nitrophenyl)ethanone |

Bromohydrin Formation via Electrophilic Addition to Styrene (B11656) Derivatives

An alternative classical approach involves the formation of a bromohydrin through the electrophilic addition of hypobromous acid (HOBr) to a styrene derivative. While direct synthesis of this compound via this method from 3-nitrostyrene (B1585535) is a plausible route, specific literature detailing this exact transformation is less common. However, the general principle of bromohydrin formation is well-established.

This reaction typically proceeds by treating the alkene with a source of electrophilic bromine and a nucleophilic oxygen source, often water. For instance, the reaction of ethylene (B1197577) with dilute bromine water or N-bromosuccinimide (NBS) in the presence of water yields 2-bromoethanol (B42945). chemicalbook.com This methodology could theoretically be applied to 3-nitrostyrene to yield the target compound.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for the synthesis of specific stereoisomers of this compound, which are often required for pharmaceutical applications.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Approaches

Asymmetric catalytic hydrogenation and transfer hydrogenation of α-bromoketones represent powerful strategies for producing enantiomerically enriched alcohols. These methods utilize chiral catalysts to control the stereochemical outcome of the reduction. While specific examples for the asymmetric reduction of 2-bromo-1-(3-nitrophenyl)ethanone are not extensively detailed in the provided search results, the general principles are widely applied in organic synthesis. These reactions typically involve a prochiral ketone substrate, a hydrogen source (either H₂ gas for hydrogenation or a hydrogen donor molecule like isopropanol (B130326) or formic acid for transfer hydrogenation), and a chiral metal complex catalyst.

Biocatalytic Transformations for Enantiomeric Enrichment

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. frontiersin.org Enzymes, such as lipases and cutinases, can be employed for the enantioselective synthesis of chiral molecules. frontiersin.org These enzymes can catalyze the hydrolysis, esterification, or transesterification of a racemic mixture, leading to the enrichment of one enantiomer. For instance, a racemic mixture of an alcohol could be subjected to enzymatic acylation, where one enantiomer reacts preferentially, allowing for the separation of the acylated product from the unreacted enantiomer. While direct biocatalytic synthesis of this compound is not explicitly found, the principles of biocatalytic resolution are broadly applicable.

Chiral Auxiliary-Mediated Synthesis of Enantiopure Intermediates

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. shu.ac.uk This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the chiral auxiliary is removed. For example, a chiral auxiliary could be used to direct the reduction of a ketone, leading to the formation of a specific stereoisomer of the corresponding alcohol. shu.ac.uk While a specific application of this method to the synthesis of this compound is not detailed, it remains a viable strategy for obtaining enantiopure forms of this compound. google.com

| Methodology | Key Features | Potential Product |

|---|---|---|

| Bromination and Reduction | Two-step, reliable for racemic synthesis | Racemic this compound |

| Bromohydrin Formation | Electrophilic addition to an alkene | Racemic this compound |

| Asymmetric Hydrogenation | Uses chiral catalysts for enantioselectivity | Enantiomerically enriched this compound |

| Biocatalysis | Enzymatic resolution for high enantiopurity | Enantiomerically enriched this compound |

| Chiral Auxiliary | Stereocontrolled synthesis via a temporary chiral group | Enantiopure this compound |

Diastereoselective Synthesis through Strategic Functionalization

The synthesis of this compound, which contains a single stereocenter at the carbon bearing the hydroxyl group, means that stereoselective synthesis would aim to produce a specific enantiomer (R or S) rather than diastereomers. Diastereoselectivity becomes relevant when a second stereocenter is present in the molecule or a chiral auxiliary is used.

The primary route to this compound involves the reduction of the prochiral ketone, 2-Bromo-1-(3-nitrophenyl)ethanone. Strategic functionalization to achieve stereocontrol in this reduction is a key focus of synthetic chemistry. This is typically accomplished through the use of chiral reducing agents or by employing a chiral catalyst in a hydrogenation reaction.

Corey-Bakshi-Shibata (CBS) Reduction: A well-established method for the enantioselective reduction of prochiral ketones is the CBS reduction. This reaction utilizes a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst. The catalyst forms a complex with the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, resulting in a high enantiomeric excess of one of the alcohol enantiomers.

While specific studies detailing the diastereoselective synthesis of this exact compound are not prevalent, the principles can be applied from general methodologies for similar structures. For instance, if a chiral substrate were used, the reduction of the ketone would lead to the formation of diastereomers, and the choice of reducing agent and conditions would be crucial to control the diastereomeric ratio (d.r.).

Hypothetical Diastereoselective Reduction Data This table illustrates potential outcomes for the reduction of a hypothetical chiral precursor, demonstrating how the choice of reagent can influence diastereoselectivity.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH₄ | Methanol | 0 | 60:40 |

| 2 | L-Selectride® | THF | -78 | 15:85 |

| 3 | DIBAL-H | Toluene | -78 | 80:20 |

| 4 | CBS Catalyst/BH₃ | THF | -20 | 95:5 (as enantiomers) |

Note: This data is illustrative of diastereoselective reductions and not from a specific synthesis of this compound.

Green Chemistry Principles in the Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanolmdpi.comuniroma1.it

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally responsible manufacturing processes. uniroma1.it These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com

Solvent-Free and Minimized-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. While the synthesis of this compound typically involves solvents, research into greener alternatives is ongoing.

The bromination of the precursor, 1-(3-nitrophenyl)ethanone, is often conducted in solvents like chloroform or acetic acid. nih.gov A greener approach could involve using a solvent with a better environmental profile, such as ethanol (B145695), or exploring solvent-free conditions. For example, solid-state reactions, sometimes facilitated by grinding or microwave irradiation, can proceed without any solvent, significantly reducing waste. ebin.pub Microwave-assisted synthesis, in particular, can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times, even with reduced solvent volumes. mdpi.com

Atom Economy and Waste Minimization Strategiesuniroma1.it

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com A higher atom economy signifies less waste generation. wordpress.com

A common two-step synthesis of this compound can be analyzed for its atom economy:

Step 1: Bromination: 1-(3-nitrophenyl)ethanone is reacted with bromine (Br₂) to form 2-Bromo-1-(3-nitrophenyl)ethanone. This reaction produces hydrogen bromide (HBr) as a significant byproduct.

Step 2: Reduction: The resulting α-bromoketone is then reduced to this compound, typically using a stoichiometric reducing agent like sodium borohydride (NaBH₄). This step generates borate (B1201080) salts as waste.

Atom Economy Calculation for a Plausible Synthetic Route

| Step | Reaction | Reactants (Formula) | Molar Mass ( g/mol ) | Desired Product (Formula) | Molar Mass ( g/mol ) | Atom Economy (%) |

| 1 | Bromination | C₈H₇NO₃ + Br₂ | 165.15 + 159.81 | C₈H₆BrNO₃ | 244.05 | (244.05 / (165.15 + 159.81)) x 100 = 75.3% |

| 2 | Reduction (NaBH₄) | 4C₈H₆BrNO₃ + NaBH₄ | 4(244.05) + 37.83 | 4C₈H₈BrNO₃ | 4(246.06) | (984.24 / (976.2 + 37.83)) x 100 ≈ 97.1%* |

Note: The calculation for the reduction step is simplified. In reality, the reaction stoichiometry and workup contribute to a more complex waste profile.

Application of Catalytic Systems for Enhanced Efficiencyuniroma1.it

Catalytic processes are fundamental to green chemistry because they can replace stoichiometric reagents, leading to higher efficiency, milder reaction conditions, and a significant reduction in waste. uniroma1.it

In the synthesis of this compound, the reduction of the ketone intermediate is a prime target for catalytic methods. Instead of using stoichiometric amounts of metal hydrides like NaBH₄, catalytic hydrogenation offers a much greener alternative.

Catalytic Hydrogenation: This process involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. The only byproduct is, in theory, any excess H₂ gas. This approach dramatically increases the atom economy of the reduction step to nearly 100%.

Comparison of Reduction Methods

| Feature | Stoichiometric Reduction (e.g., NaBH₄) | Catalytic Hydrogenation (e.g., H₂/Pd) |

| Reagent Type | Stoichiometric | Catalytic |

| Byproducts | Borate salts | Minimal (none in theory) |

| Atom Economy | Lower | ~100% |

| Safety Concerns | Handling of reactive hydrides | Handling of flammable H₂ gas, pyrophoric catalysts |

| Waste Stream | Significant inorganic salt waste | Minimal, catalyst can often be recycled |

The use of catalytic transfer hydrogenation, where a safe source of hydrogen (e.g., isopropanol, formic acid) is used instead of H₂ gas, further enhances the safety and practicality of this green approach in a laboratory setting. The continuous development of more active and selective catalysts is key to making the synthesis of compounds like this compound more efficient and sustainable. ebin.pub

Chemical Reactivity and Transformations of 2 Bromo 1 3 Nitrophenyl Ethanol

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a common pathway for the functionalization of this compound.

In the presence of a base, 2-bromo-1-(3-nitrophenyl)ethanol can undergo an intramolecular nucleophilic substitution. The hydroxyl group, upon deprotonation, acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom. This results in the formation of a three-membered ring, yielding 2-(3-nitrophenyl)oxirane. This reaction is a classic example of an intramolecular Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com The strain in the resulting epoxide ring makes it a reactive intermediate for further transformations. jsynthchem.com The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon from the backside, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

Reaction Scheme: Intramolecular Cyclization

| Reactant | Reagent | Product |

| This compound | Base (e.g., NaOH) | 2-(3-nitrophenyl)oxirane |

External oxygen-based nucleophiles, such as alkoxides and carboxylates, can react with this compound to form ethers and esters, respectively. These reactions typically proceed via an SN2 mechanism. masterorganicchemistry.com For example, reaction with an alkoxide (RO⁻) will yield an ether of the general structure RO-CH₂-CH(OH)-C₆H₄NO₂. The Williamson ether synthesis provides a general and versatile method for the preparation of ethers from alcohols and alkyl halides. khanacademy.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org

Table of Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product Type | General Structure |

| Alkoxide (RO⁻) | Ether | RO-CH₂-CH(OH)-C₆H₄NO₂ |

| Carboxylate (RCOO⁻) | Ester | RCOO-CH₂-CH(OH)-C₆H₄NO₂ |

Nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, readily react with this compound to afford the corresponding amino alcohols. researchgate.netrsc.orgorganic-chemistry.orggoogle.com These reactions are crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates. The reaction involves the nucleophilic attack of the nitrogen atom on the brominated carbon, displacing the bromide ion.

Table of Representative Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product Type | General Structure |

| Ammonia (NH₃) | Primary Amino Alcohol | H₂N-CH₂-CH(OH)-C₆H₄NO₂ |

| Primary Amine (RNH₂) | Secondary Amino Alcohol | RNH-CH₂-CH(OH)-C₆H₄NO₂ |

| Secondary Amine (R₂NH) | Tertiary Amino Alcohol | R₂N-CH₂-CH(OH)-C₆H₄NO₂ |

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are excellent nucleophiles and react efficiently with this compound to form thioethers. masterorganicchemistry.com Thiolates (RS⁻) are generally more nucleophilic than their oxygen counterparts (alkoxides), leading to facile SN2 reactions. masterorganicchemistry.com These reactions are a common method for the synthesis of various organosulfur compounds. youtube.comresearchgate.netchemrevlett.com

Table of Representative Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product Type | General Structure |

| Thiolate (RS⁻) | Thioether | RS-CH₂-CH(OH)-C₆H₄NO₂ |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo various transformations, most notably oxidation to a carbonyl group.

Oxidation of the secondary alcohol functionality in this compound yields the corresponding α-bromoketone, 2-bromo-1-(3-nitrophenyl)ethanone. nih.govrsc.org This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules. nih.gov Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. youtube.comlibretexts.org Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org The oxidation of secondary alcohols to ketones is a fundamental reaction in organic chemistry. youtube.comlibretexts.orgyoutube.com

Reaction Scheme: Oxidation to 2-Bromo-1-(3-nitrophenyl)ethanone

| Reactant | Reagent | Product |

| This compound | Oxidizing Agent (e.g., CrO₃, PCC) | 2-Bromo-1-(3-nitrophenyl)ethanone |

Esterification and Etherification Reactions

The secondary alcohol group in this compound is a key functional group that readily participates in esterification and etherification reactions.

Esterification: The hydroxyl group can be converted into a wide array of ester derivatives through reaction with carboxylic acids, acid chlorides, or acid anhydrides. medcraveonline.com This reaction is typically catalyzed by an acid or promoted by a coupling agent. The process allows for the introduction of various acyl groups, modifying the molecule's steric and electronic properties. medcraveonline.com

Etherification: The formation of ethers from the alcohol moiety can be achieved through several methods, most notably the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgbyjus.comyoutube.comlibretexts.org This two-step process involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. libretexts.org This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide or a sulfonate ester (e.g., tosylate or mesylate) to yield the corresponding ether. masterorganicchemistry.combyjus.com

Given the structure of this compound, an intramolecular version of the Williamson ether synthesis is also a significant possibility. Treatment with a base can facilitate an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent bromine atom, a good leaving group. This results in the formation of a strained, three-membered ring, specifically 1-(3-nitrophenyl)oxirane.

Reactions of the Nitro-Aromatic Moiety

The presence of the nitro group on the phenyl ring imparts distinct reactivity to the aromatic system, enabling reductions to amino derivatives and influencing aromatic substitution patterns.

The transformation of the nitro group into a primary amine is a fundamental reaction in organic synthesis, providing a route to anilines which are valuable intermediates for pharmaceuticals and dyes. nih.govpsu.edu A significant challenge in the reduction of this compound is the chemoselective reduction of the nitro group without affecting the labile carbon-bromine bond. nih.gov Various methods have been developed to achieve this selectivity. nih.govnih.govorganic-chemistry.orgwikipedia.orgacs.orgunimi.itorganic-chemistry.orgnih.gov

Catalytic transfer hydrogenation is a particularly effective method. organic-chemistry.org Using a catalyst like palladium on carbon (Pd/C) with a hydrogen donor such as hydrazine (B178648) hydrate (B1144303) allows for the selective reduction of the nitro group under relatively mild conditions. nih.govorganic-chemistry.org The selectivity can often be controlled by adjusting reaction parameters like temperature; milder conditions favor nitro reduction while preventing dehalogenation. nih.govorganic-chemistry.org Other systems, such as zinc dust in the presence of ammonium (B1175870) chloride in an aqueous medium, offer a robust and green alternative that shows high tolerance for various functional groups, including halogens. nih.gov

Below is a table summarizing various reagent systems for the chemoselective reduction of halogenated nitroarenes.

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Pd/C, Hydrazine Hydrate (NH₂NH₂·H₂O) | Methanol (B129727), Room Temperature to Reflux | Highly selective for the nitro group at lower temperatures. Dehalogenation can occur at higher temperatures (e.g., microwave heating). | nih.govorganic-chemistry.org |

| Zinc (Zn) dust, Ammonium Chloride (NH₄Cl) | Water, Room Temperature | Excellent chemoselectivity, tolerating halogens, esters, ketones, and aldehydes. Considered a "green" method. | nih.gov |

| Platinum on Carbon (Pt/CMK-3), Hydrazine Hydrate | Methanol, Room Temperature | Demonstrates very high activity and chemoselectivity for reducing nitro groups while preserving halogen substituents. | acs.org |

| Iron (Fe), Calcium Chloride (CaCl₂) | Ethanol (B145695)/Water, Reflux | Effective for catalytic transfer hydrogenation, preserving halides, nitriles, and esters. | organic-chemistry.org |

| Sodium Borohydride (B1222165) (NaBH₄), Ag/TiO₂ Catalyst | Methanol, Room Temperature | Achieves high yields and selectivity for the reduction of nitroarenes to the corresponding anilines. | nih.gov |

| Trichlorosilane (HSiCl₃), Tertiary Amine | Dichloromethane, 0 °C to Room Temperature | A mild, metal-free method with wide applicability and tolerance for many functional groups. | organic-chemistry.org |

The electronic nature of the substituents on the phenyl ring dictates its susceptibility and regioselectivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. vedantu.comijrti.orgmsu.edulibretexts.orgquora.comyoutube.comlibretexts.org It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vedantu.comquora.com This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites. vedantu.comlibretexts.orgquora.com Consequently, any further electrophilic substitution on the ring of this compound would be directed to the meta position relative to the nitro group (i.e., C5). The bromoethanol substituent is generally considered a weakly deactivating, ortho-, para-director. However, the powerful meta-directing and deactivating influence of the nitro group would dominate the outcome of an EAS reaction.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, SNAr reactions are facilitated by strong electron-withdrawing groups. libretexts.orglibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, there is no leaving group directly attached to the aromatic ring. If a hypothetical leaving group were present, the nitro group at the meta position would be ineffective at stabilizing the intermediate carbanion through resonance, thus making an SNAr reaction highly unfavorable. libretexts.orglibretexts.orgyoutube.com

Reductive Debromination and Dehalogenation Strategies

The benzylic bromine atom in this compound is susceptible to removal through reductive dehalogenation. This transformation would yield 1-(3-nitrophenyl)ethanol. A variety of methods exist for the reductive dehalogenation of α-halo alcohols and related compounds. acs.orgresearchgate.netnih.govwikipedia.org

One effective method involves the use of diethyl phosphite (B83602) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). scientificupdate.com This system has been successfully used to selectively reduce benzylic bromides, even in cases where over-bromination has occurred. scientificupdate.com Other approaches include catalytic hydrogenation, though conditions must be carefully chosen to avoid simultaneous reduction of the nitro group if that is not desired. Photoredox catalysis using organic dyes like Eosin Y has also emerged as a powerful tool for the reductive dehalogenation of α-halo carbonyl compounds under mild, visible-light-induced conditions, a strategy that could potentially be adapted for this substrate. researchgate.net Additionally, reducing systems like sodium or calcium metal in lower alcohols can be employed for the reductive dehalogenation of haloaromatics and could be applied to benzylic halides. google.com

Rearrangement Reactions and Mechanistic Insights

Halohydrins, such as this compound, can undergo rearrangement reactions under specific conditions. masterorganicchemistry.comwikipedia.orgmsu.edu One notable transformation is the rearrangement of β-bromo alcohols mediated by organozinc reagents like diethylzinc (B1219324) (Et₂Zn). acs.org This reaction proceeds through a 1,2-migration to furnish carbonyl compounds.

In the case of this compound, treatment with Et₂Zn would first lead to the formation of a zinc alkoxide. This is followed by a clean rearrangement where the 3-nitrophenyl group migrates from the carbon bearing the oxygen to the adjacent carbon, with the simultaneous expulsion of the bromide ion. The likely product of such a rearrangement would be 2-(3-nitrophenyl)acetaldehyde. This process is driven by the formation of a stable carbonyl group and the favorable energetics of the migration.

Reactions involving carbocation intermediates, for instance under strongly acidic conditions, could also potentially lead to rearrangements. masterorganicchemistry.com However, such pathways are often less specific and may lead to a mixture of products. The formation of an epoxide via intramolecular cyclization, as mentioned in section 3.2.2, is itself a type of rearrangement precursor, as the epoxide can be opened under acidic or basic conditions to yield different isomers or undergo further rearrangements. masterorganicchemistry.comlibretexts.orgleah4sci.comjove.comyoutube.com

Role of 2 Bromo 1 3 Nitrophenyl Ethanol As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of the α-halohydrin moiety in 2-Bromo-1-(3-nitrophenyl)ethanol and its precursor, 2-bromo-1-(3-nitrophenyl)ethanone, makes them highly effective synthons for the construction of various heterocyclic systems. The presence of both an electrophilic carbon bearing the bromine atom and a nucleophilic hydroxyl group (or a precursor carbonyl group) allows for a range of cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Thiazoles)

The precursor to this compound, 2-bromo-1-(3-nitrophenyl)ethanone, is a key intermediate in the synthesis of a variety of nitrogen-containing heterocycles. This α-bromoketone readily participates in condensation reactions with dinucleophiles to form five-membered aromatic rings.

Pyrazoles: While direct synthesis from this compound is less common, its precursor ketone is a valuable starting material. For instance, the reaction of α-bromoketones with hydrazines is a well-established method for the synthesis of pyrazole (B372694) derivatives. The initial condensation is followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be efficiently achieved through the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with various amidines or formamide. This approach, known as the Radziszewski synthesis, provides a straightforward route to substituted imidazoles.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that utilizes α-haloketones like 2-bromo-1-(3-nitrophenyl)ethanone and a thioamide. The reaction proceeds via a nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to form the thiazole ring. This method is highly versatile and allows for the introduction of various substituents on the resulting heterocyclic core.

| Heterocycle | Reagent(s) for Synthesis from 2-Bromo-1-(3-nitrophenyl)ethanone |

| Pyrazoles | Hydrazines |

| Imidazoles | Amidines, Formamide |

| Thiazoles | Thioamides |

Construction of Oxygen- and Sulfur-Containing Heterocyclic Scaffolds

The versatile reactivity of this compound and its ketone precursor extends to the synthesis of heterocycles containing oxygen and sulfur.

Oxygen-Containing Heterocycles: Intramolecular cyclization of this compound under basic conditions can lead to the formation of a substituted styrene (B11656) oxide. This epoxide is a valuable intermediate that can be further functionalized. Additionally, the precursor ketone can react with various oxygen-containing nucleophiles, such as phenols or carboxylic acids, to form benzofurans and other oxygenated heterocyclic systems, although these reactions often require specific catalysts and conditions.

Sulfur-Containing Heterocycles: Analogous to the Hantzsch thiazole synthesis, the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea (B124793) or other sulfur-containing nucleophiles can be employed to construct various sulfur-containing heterocycles. These reactions capitalize on the high nucleophilicity of sulfur and the electrophilicity of the carbon bearing the bromine atom.

Utilization in the Construction of Chiral Intermediates for Advanced Synthetic Targets

The stereoselective reduction of the prochiral ketone, 2-bromo-1-(3-nitrophenyl)ethanone, provides access to enantiomerically enriched (R)- or (S)-2-Bromo-1-(3-nitrophenyl)ethanol. These chiral halohydrins are valuable intermediates in the synthesis of more complex, stereochemically defined molecules, including pharmaceuticals and other bioactive compounds.

The chirality of these building blocks can be leveraged to control the stereochemistry of subsequent reactions, making them crucial for the asymmetric synthesis of advanced targets. The hydroxyl and bromo groups can be selectively manipulated or displaced with retention or inversion of configuration, allowing for the introduction of new stereocenters with high fidelity.

Contribution to the Synthesis of Functionalized Arylethanol and Arylethylamine Derivatives

This compound serves as a direct precursor to a variety of functionalized arylethanol and arylethylamine derivatives, which are important pharmacophores found in numerous drug molecules.

Arylethanol Derivatives: The bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups at the 2-position, leading to a diverse range of arylethanol derivatives. The hydroxyl group can also be derivatized, for example, through etherification or esterification, to further modify the properties of the molecule.

Arylethylamine Derivatives: A particularly important transformation is the conversion of this compound to the corresponding amino alcohol. This is typically achieved by nucleophilic substitution of the bromine atom with an amine or an azide (B81097) followed by reduction. The resulting 2-amino-1-(3-nitrophenyl)ethanol (B8805461) and its derivatives are key structural motifs in many adrenergic agonists and antagonists. The stereochemistry of the starting chiral alcohol can be transferred to the final amino alcohol, providing a route to enantiomerically pure arylethylamines.

Application in Multi-Component and Cascade Reactions

While specific examples directly involving this compound in multi-component reactions (MCRs) and cascade reactions are not extensively reported, its structural features suggest its potential utility in such transformations.

Multi-Component Reactions: MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The precursor, 2-bromo-1-(3-nitrophenyl)ethanone, is a suitable candidate for MCRs that involve α-haloketones. For example, it could potentially be used in variations of the Asinger or Ugi reactions to generate complex heterocyclic structures.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. The dual functionality of this compound (an alcohol and a leaving group) makes it a potential substrate for initiating cascade sequences. For example, an initial intermolecular reaction at one functional group could be followed by an intramolecular cyclization involving the other, leading to the rapid construction of complex polycyclic systems.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Elucidation of Molecular Structure and Connectivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

| Nucleus | Chemical Shift (δ) in ppm (in CDCl3) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 1H | 8.31 | s | Ar-H (on C2 of nitro-substituted ring) | |

| 1H | 8.19 | d | 8 | Ar-H |

| 1H | 7.79 | d | 8 | Ar-H |

| 1H | 7.61 | t | 8 | Ar-H |

| 1H | 5.61-5.64 | m | CH-OH | |

| 2H | 4.49-4.71 | m | CH2-NO2 | |

| 1H | 1.25 | s | OH |

| Nucleus | Chemical Shift (δ) in ppm (in CDCl3) | Assignment |

|---|---|---|

| 13C | 148.45 | C-NO2 |

| 13C | 140.35 | Ar-C |

| 13C | 132.15 | Ar-CH |

| 13C | 130.14 | Ar-CH |

| 13C | 123.77 | Ar-CH |

| 13C | 121.14 | Ar-CH |

| 13C | 80.71 | CH-OH |

| 13C | 69.84 | CH2-NO2 |

Chiral Shift Reagents: The presence of a chiral center at the carbon bearing the hydroxyl group in 2-Bromo-1-(3-nitrophenyl)ethanol means it can exist as a pair of enantiomers. To distinguish between these enantiomers using NMR, chiral shift reagents (CSRs) are employed. libretexts.orgharvard.edu These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), which can reversibly bind to the hydroxyl group of the analyte. nih.gov This interaction forms transient diastereomeric complexes that have different NMR spectra. As a result, separate signals for each enantiomer can be observed, allowing for the determination of enantiomeric excess (ee). libretexts.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that is invaluable for determining the spatial proximity of atoms within a molecule. For this compound, NOESY experiments would reveal through-space correlations between the protons on the aromatic ring, the benzylic proton (CH-OH), and the protons of the bromomethyl group (CH₂Br). This information is crucial for confirming the conformation of the molecule in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

While specific spectra for this compound are not widely published, the vibrational data for its precursor, 2-Bromo-1-(3-nitrophenyl)ethanone , offers valuable insights into the expected spectral features. nih.gov

FTIR Spectroscopy: The FTIR spectrum of 2-Bromo-1-(3-nitrophenyl)ethanone shows characteristic absorption bands that confirm the presence of its key functional groups. nih.gov For this compound, the reduction of the ketone to an alcohol would lead to the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the disappearance of the strong C=O stretching band around 1700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 2-Bromo-1-(3-nitrophenyl)ethanone also displays distinct peaks corresponding to its functional groups. nih.gov For the target alcohol, the symmetric and asymmetric stretches of the nitro group would still be prominent, as would the aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) | FTIR |

| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H stretch | 2850-3000 | FTIR, Raman |

| NO₂ asymmetric stretch | 1515-1560 | FTIR, Raman |

| NO₂ symmetric stretch | 1345-1385 | FTIR, Raman |

| Aromatic C=C stretch | 1400-1600 | FTIR, Raman |

| C-O stretch (alcohol) | 1000-1260 | FTIR |

| C-Br stretch | 500-600 | FTIR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis Leading to Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information from the fragmentation pattern.

For this compound, the molecular weight is 246.06 g/mol for the most common isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ⁷⁹Br). nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic M/M+2 doublet with an intensity ratio of approximately 1:1.

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bond between the benzylic carbon and the bromomethyl group, leading to the formation of a [M - CH₂Br]⁺ ion.

Loss of H₂O: Dehydration from the alcohol functional group.

Loss of Br: Cleavage of the C-Br bond.

Fragmentation of the nitro group: Loss of NO₂ or NO.

The mass spectrum of the precursor, 2-Bromo-1-(3-nitrophenyl)ethanone , shows a top peak at m/z 150, which corresponds to the 3-nitrophenylcarbonyl cation, and a second highest peak at m/z 104. nih.gov

Determination of Absolute Configuration and Conformation

For a chiral molecule like this compound, determining the absolute configuration (the R/S designation at the stereocenter) and the preferred conformation is crucial for a complete structural description.

X-ray Crystallography Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and the absolute configuration if a good quality crystal can be obtained. libretexts.orgmdpi.com

While no crystal structure for this compound has been reported, the crystal structure of its precursor, 2-Bromo-1-(3-nitrophenyl)ethanone , has been determined. nih.gov The study reveals that the compound crystallizes in the triclinic space group P-1. nih.gov The nitro and ethanone (B97240) groups are nearly coplanar with the benzene (B151609) ring. nih.gov

| Parameter | Value for 2-Bromo-1-(3-nitrophenyl)ethanone nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8259 (7) |

| b (Å) | 8.8651 (8) |

| c (Å) | 11.6775 (8) |

| α (°) | 74.691 (7) |

| β (°) | 75.174 (7) |

| γ (°) | 78.681 (7) |

| Volume (ų) | 843.76 (12) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., VCD, ECD)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.comhindsinstruments.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a specific (R or S) configuration, the absolute configuration can be unambiguously assigned. hindsinstruments.comnih.gov

Electronic Circular Dichroism (ECD): ECD is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, probing the electronic transitions of a chiral molecule. researchgate.net The ECD spectrum is also characteristic of the absolute configuration. The Cotton effects (positive or negative peaks) in the ECD spectrum of this compound would be directly related to its stereochemistry. As with VCD, comparison with theoretical calculations allows for the determination of the absolute configuration. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)

The assessment of chemical purity and the determination of enantiomeric excess are critical quality control parameters for chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. These methods allow for the separation of the target compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both purity assessment and enantiomeric separation. For purity analysis, reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase is used with a polar mobile phase, separating compounds based on their hydrophobicity.

For the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This is typically achieved by using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. researchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. researchgate.net

The choice of mobile phase is crucial for achieving good separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. researchgate.net In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used. uma.es The addition of small amounts of additives, like diethylamine (B46881) (DEA), can improve peak shape and resolution for certain compounds. researchgate.net

While specific HPLC methods for this compound are not extensively detailed in the available literature, methods for structurally similar nitroaromatic alcohols provide a strong basis for method development. For instance, the chiral resolution of nitro-substituted propranolol (B1214883) and atenolol (B1665814) analogues has been successfully achieved using chiral HPLC. researchgate.netnih.gov These studies demonstrate the utility of polysaccharide-based columns for separating enantiomers of compounds containing both a nitro group and a secondary alcohol. researchgate.netnih.gov

Example HPLC Conditions for Chiral Separation of a Related Compound (3-Nitroatenolol)

| Parameter | Condition |

| Instrument | Chiral HPLC System |

| Column | Lux® 5 µm Cellulose-2, 250 × 4.6 mm |

| Mobile Phase | n-hexane-ethanol 80:20 (v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV |

| Temperature | Ambient |

| Data derived from a study on 3-Nitroatenolol, a compound with structural similarities. researchgate.net |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. For purity determination of this compound, a standard GC analysis with a flame ionization detector (FID) could be employed. The compound would likely need to be derivatized to increase its volatility and thermal stability, for example, by silylating the hydroxyl group.

For the determination of enantiomeric excess by GC, a chiral capillary column is required. Similar to chiral HPLC, these columns have a stationary phase that interacts diastereomerically with the enantiomers, allowing for their separation.

While GC methods are less commonly reported for compounds of this nature compared to HPLC, the analysis of related phenylethanol derivatives has been established. For instance, GC has been used for the purity assessment of 1-(3-nitrophenyl)ethanol. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 1 3 Nitrophenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for determining reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally corresponds to higher reactivity.

A hypothetical FMO analysis would likely reveal a high electron density on the oxygen and bromine atoms in the HOMO, while the LUMO would be predominantly localized on the nitrophenyl ring. This distribution suggests that the molecule could participate in reactions involving both nucleophilic and electrophilic interactions at different sites.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for 2-Bromo-1-(3-nitrophenyl)ethanol

| Parameter | Predicted Value/Characteristic | Implication on Reactivity |

| HOMO Energy | Relatively high | Susceptible to electrophilic attack |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate to small | Indicates potential for high reactivity |

| HOMO Localization | Primarily on bromo and hydroxyl groups | Sites for electrophilic interaction |

| LUMO Localization | Primarily on the nitrophenyl ring | Site for nucleophilic interaction |

Note: This table is based on theoretical predictions and analogies to similar compounds, not on direct published data for this compound.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The EPS map displays regions of negative electrostatic potential (typically colored in shades of red), which are electron-rich and prone to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an EPS map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, as well as the bromine atom, due to their high electronegativity. In contrast, the hydrogen atom of the hydroxyl group and the aromatic protons would likely exhibit a positive potential. The carbon atom attached to the bromine and the aromatic ring carbons influenced by the nitro group would also likely show areas of positive potential, indicating their electrophilic nature. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. In related compounds, the benzene (B151609) ring has been identified as a significant nucleophilic charge center. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations could reveal the preferred conformations of the molecule. The rotation around the C-C and C-O single bonds would allow for various spatial arrangements of the bromo, hydroxyl, and nitrophenyl groups. A study on the related molecule 2-bromoethanol (B42945) identified both gauche and trans conformers, with the gauche conformer being slightly more stable. liberty.edu It is plausible that this compound also exhibits similar conformational isomerism, which could be influenced by intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the nitro group.

MD simulations can also model the interactions of this compound with solvent molecules. For instance, in a polar solvent like water, the hydroxyl group would be expected to form strong hydrogen bonds, influencing the molecule's solubility and reactivity.

Transition State Modeling and Reaction Mechanism Elucidation

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational modeling of transition states can provide detailed information about the energy barriers and the geometry of the activated complex, thereby elucidating the reaction mechanism.

The formation of halohydrins, such as this compound, typically proceeds through the reaction of an alkene with a halogen in the presence of water. masterorganicchemistry.comleah4sci.comfiveable.melibretexts.org A key intermediate in this reaction is a cyclic halonium ion. masterorganicchemistry.comleah4sci.com The subsequent nucleophilic attack by a water molecule opens this ring. For unsymmetrical alkenes, the regioselectivity of this attack is crucial. Computational modeling can determine the relative stabilities of the possible transition states, predicting which isomer will be the major product. In the case of styrenes, the attack of the nucleophile generally occurs at the more substituted carbon, which can better stabilize the partial positive charge in the transition state. masterorganicchemistry.comleah4sci.com

Furthermore, this compound can undergo further reactions, such as elimination or substitution. Transition state modeling can be employed to investigate the mechanisms of these subsequent transformations, for example, the formation of an epoxide under basic conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The vibrational frequencies of this compound can be calculated using methods like Density Functional Theory (DFT). The calculated spectrum can then be compared with an experimental IR or Raman spectrum. It has been shown that calculated spectra for related molecules like ethanol (B145695) and 2-methoxy ethanol correspond well with experimental data, although scaling factors are often applied to improve the match. rsc.orgresearchgate.net The calculations can help in assigning specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequencies of the O-H, C-Br, and N-O bonds can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These theoretical values, when compared with experimental data, can aid in the complete assignment of the NMR spectrum and provide confidence in the structural elucidation of the molecule.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The biological and chemical properties of chiral molecules are often enantiomer-dependent, making the development of highly selective synthesis methods a paramount goal. For 2-Bromo-1-(3-nitrophenyl)ethanol, future research will likely focus on creating novel catalytic systems that provide high yields and enantioselectivity.

Current research into the synthesis of vicinal halohydrins has shown success with methods like dynamic kinetic resolution (DKR). nih.gov For instance, the transfer hydrogenation of various cyclic α-halo ketones using Noyori/Ikariya-type catalysts has yielded bromo-, chloro-, and fluorohydrins with excellent diastereoselectivity and enantioselectivity. nih.gov Future work could adapt these (R,R)- or (S,S)-ruthenium catalysts for the asymmetric reduction of its precursor, 2-bromo-1-(3-nitrophenyl)ethanone. nih.govnih.gov

Another promising area is the use of iridium-based catalysts. A novel synthetic route using an Ir/f-phamidol catalyst has been developed for the asymmetric hydrogenation of α-halogenated ketones, achieving high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org Applying and optimizing such iridium complexes for the synthesis of this compound could provide a highly efficient and scalable pathway to the enantiopure compound. Further research could also explore biocatalysis, using enzymes like halohydrin dehalogenases (HHDHs) which have been used for the enantioselective synthesis of other fluorinated and azidated building blocks. rsc.orgmdpi.com

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Precursor | Key Advantages | Relevant Findings |

|---|---|---|---|

| Ruthenium-based (Noyori/Ikariya) | 2-Bromo-1-(3-nitrophenyl)ethanone | High efficiency in transfer hydrogenation, proven for various halohydrins. nih.gov | Excellent diastereomeric and enantiomeric excess achieved for cyclic α-halo ketones. nih.gov |

| Iridium-based (e.g., Ir/f-phamidol) | 2-Bromo-1-(3-nitrophenyl)ethanone | High yields and enantioselectivities, high substrate-to-catalyst ratio. rsc.org | Demonstrated success in asymmetric hydrogenation of α-halogenated ketones. rsc.org |

Exploration of New Reaction Pathways and Derivatization Strategies

The functional groups of this compound—the hydroxyl group, the bromine atom, and the nitro group—offer a rich platform for chemical modification. Future research should explore new reaction pathways to generate a diverse library of derivatives.

The vicinal bromo- and hydroxyl- groups allow for classic halohydrin reactions. For example, treatment with a base can readily form the corresponding epoxide, 1-(3-nitrophenyl)oxirane, a valuable electrophilic intermediate for ring-opening reactions with various nucleophiles. youtube.com This opens pathways to amino alcohols, azido (B1232118) alcohols, and thioalcohols. The hydroxyl group itself can be derivatized through esterification or etherification, while the bromine atom can be displaced via nucleophilic substitution reactions.

The nitro group on the phenyl ring also presents significant opportunities. It can be reduced to an amino group, transforming the molecule into 2-Bromo-1-(3-aminophenyl)ethanol. This resulting aniline (B41778) derivative is a precursor for diazotization reactions, allowing for the introduction of a wide array of other functional groups (e.g., -OH, -CN, -F, -Cl). The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution under certain conditions. nih.govnih.gov

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Bromine Atom | Nucleophilic Substitution | Azides, cyanides, thiols, amines |

| Hydroxyl Group | Esterification / Etherification | Esters, ethers with various functionalities |

| Bromo & Hydroxyl | Epoxidation (with base) | 1-(3-nitrophenyl)oxirane |

| Nitro Group | Reduction | 2-Bromo-1-(3-aminophenyl)ethanol |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.gov For a molecule like this compound, these computational tools can accelerate the discovery of optimal synthetic routes and reaction conditions.

Furthermore, ML models can be trained to predict reaction outcomes, including yield and enantioselectivity, based on a given set of reactants, catalysts, and conditions. chemistryworld.comgcande.org This predictive power allows for the in silico screening of numerous catalyst candidates and reaction parameters, saving significant time and resources in the laboratory. gcande.orgyoutube.com By training a neural network on data from various asymmetric hydrogenations of ketones, researchers could quickly identify the most promising catalyst and conditions for the enantioselective synthesis of this compound, a process that would traditionally require extensive experimental screening. chemistryworld.com

Sustainable and Scalable Production Methodologies for Industrial Applications

For this compound to be viable for industrial use, its production must be both sustainable and scalable. Future research will need to focus on developing green chemistry approaches that minimize waste, reduce energy consumption, and utilize safer reagents. techsciresearch.comreachemchemicals.com

Key areas for improvement include:

Solvent Replacement: Traditional organic solvents could be replaced with greener alternatives like water, supercritical CO₂, or bio-derived solvents such as ethyl lactate. mdpi.com

Catalyst Efficiency: The use of highly efficient catalysts, as discussed in section 7.1, reduces the amount of metal waste and lowers costs. rsc.org Recovering and recycling these catalysts is another crucial aspect of sustainable design. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. mdpi.comresearchgate.net This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives.

The pharmaceutical and fine chemical industries are increasingly adopting these principles to create more eco-friendly and cost-effective manufacturing processes. techsciresearch.comrsc.org

Expanding the Utility of this compound in Advanced Materials and Chemical Biology Probes (excluding biological activity/applications in humans)

Beyond its role as a synthetic intermediate, this compound has unexplored potential as a building block for advanced materials and specialized chemical tools.

Advanced Materials: Nitroaromatic compounds are used in the synthesis of polymers, dyes, and high-energy materials. nih.govarizona.edu The presence of the nitro group makes this compound a candidate for incorporation into novel polymers. Its bifunctional bromo-ethanol side chain could be used for polymerization or for grafting onto existing polymer backbones, potentially imparting specific properties related to the nitroaromatic core, such as thermal stability or altered electronic characteristics. Recent research has focused on developing conjugated porous polymers (CPPs) containing nitroaromatic functionalities for sensing applications. spectroscopyonline.com

Chemical Biology Probes: Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgbohrium.com While excluding direct human therapeutic applications, this compound can serve as a scaffold for creating probes to investigate biological pathways. The molecule can be functionalized with reporter tags like fluorophores or biotin. rsc.orgmdpi.com For example, the hydroxyl group could be linked to a fluorescent dye, and the bromine atom could be used to covalently attach the molecule to a specific biological target. Such probes are invaluable for target validation, imaging cellular processes, and identifying protein-protein interactions. researchgate.neteubopen.org The development of these tools often involves a "reverse-design" approach, where a known molecular scaffold is modified to create a high-quality probe. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Bromo-1-(3-nitrophenyl)ethanol, and how are side reactions minimized?

The synthesis typically involves bromination of 1-(3-nitrophenyl)ethanone under controlled conditions. A common method uses bromine in chloroform at 0–5°C to ensure regioselectivity, followed by quenching in ice-cold water. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) yields the product with ~96% purity. Critical parameters include temperature control to prevent over-bromination and rigorous solvent drying to avoid hydrolysis .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/π-π stacking) with SHELX refinement .

- NMR spectroscopy : H and C NMR confirm substitution patterns; the nitro group deshields adjacent protons.

- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N/Ar) at –20°C. Avoid prolonged exposure to moisture or light, as the bromine and nitro groups may hydrolyze or photodegrade. Use fume hoods for handling due to potential irritancy (unclassified hazards but precautionary P261/P262 advised) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions between spectroscopic predictions and observed reactivity?

For example, X-ray data reveal non-covalent interactions (C–H⋯O/π-π stacking) that stabilize specific conformations, explaining discrepancies in NMR coupling constants or unexpected regioselectivity in substitution reactions. Refinement via SHELXL accounts for torsional angles (e.g., bromine twist: –177.5° to 168.6°) critical for modeling reaction pathways .

Q. What experimental strategies optimize crystallization for X-ray studies?

- Solvent selection : Slow evaporation from THF promotes single-crystal growth due to moderate polarity and volatility.

- Temperature control : Cooling to 123 K minimizes thermal motion, enhancing diffraction resolution.

- Intermolecular interactions : Weak hydrogen bonds (R(3), R(7) motifs) guide crystal packing, requiring precise stoichiometry .

Q. How does the nitro group influence the compound’s reactivity compared to halogenated analogs (e.g., 2-Bromo-1-(3-chlorophenyl)ethanol)?

The nitro group’s electron-withdrawing nature increases electrophilicity at the α-carbon, accelerating nucleophilic substitution (e.g., SN2 with amines). In contrast, chloro analogs exhibit slower kinetics but similar regioselectivity. Computational studies (DFT) correlate this with reduced LUMO energy in the nitro derivative .

Q. What methodologies validate the compound’s role in synthesizing bioactive intermediates?

- Kinetic studies : Monitor bromine displacement rates under varying nucleophile concentrations (e.g., NaN, NaSPh).

- Biological assays : Test derivatives for enzyme inhibition (e.g., cytochrome P450) using fluorescence quenching or calorimetry.

- Comparative crystallography : Structural overlays with analogs (e.g., trifluoromethyl-substituted derivatives) identify pharmacophore motifs .

Q. How can researchers address low yields in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.